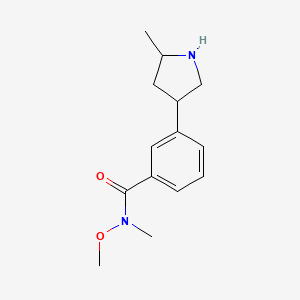![molecular formula C14H19NO B13158325 3-Phenyl-9-azabicyclo[3.3.1]nonan-3-ol](/img/structure/B13158325.png)
3-Phenyl-9-azabicyclo[3.3.1]nonan-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Phenyl-9-azabicyclo[331]nonan-3-ol is a bicyclic compound that features a nitrogen atom within its ring structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenyl-9-azabicyclo[3.3.1]nonan-3-ol typically involves the reduction of 9-azabicyclo[3.3.1]nonan-3-one derivatives. One common method includes the use of sodium borohydride in a methanol solvent to reduce 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one . Another approach involves the use of a ruthenium complex as a catalyst in the presence of hydrogen .
Industrial Production Methods
Industrial production of this compound may leverage the same reduction techniques but on a larger scale. The use of efficient catalysts and optimized reaction conditions ensures high yield and cost-effectiveness. The process typically involves continuous flow reactors to maintain consistent reaction conditions and improve scalability.
Analyse Des Réactions Chimiques
Types of Reactions
3-Phenyl-9-azabicyclo[3.3.1]nonan-3-ol undergoes various chemical reactions, including:
Reduction: Reduction of the ketone group to form the corresponding alcohol.
Substitution: Reactions with halides and azides to form substituted derivatives.
Common Reagents and Conditions
Oxidation: ABNO and copper catalysts in the presence of oxygen.
Reduction: Sodium borohydride in methanol or hydrogen with a ruthenium catalyst.
Substitution: Sodium azide and potassium iodide in appropriate solvents.
Major Products
Oxidation: Carbonyl compounds.
Reduction: this compound.
Substitution: 3-substituted 9-iodo or 9-azido derivatives.
Applications De Recherche Scientifique
3-Phenyl-9-azabicyclo[3.3.1]nonan-3-ol has several applications in scientific research:
Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds.
Organic Synthesis: Serves as a building block for complex organic molecules.
Catalysis: Functions as a catalyst in oxidation reactions.
Material Science:
Mécanisme D'action
The mechanism of action of 3-Phenyl-9-azabicyclo[3.3.1]nonan-3-ol involves its interaction with various molecular targets. In oxidation reactions, the compound acts as a catalyst, facilitating the transfer of oxygen to the substrate. The nitrogen atom within the bicyclic structure plays a crucial role in stabilizing the transition state and enhancing the reaction rate .
Comparaison Avec Des Composés Similaires
Similar Compounds
9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one: A precursor in the synthesis of 3-Phenyl-9-azabicyclo[3.3.1]nonan-3-ol.
9-Azabicyclo[3.3.1]nonane N-oxyl (ABNO): A related compound used as a catalyst in oxidation reactions.
N-substituted 9-azabicyclo[3.3.1]nonan-3α-yl phenylcarbamate analogs: Compounds with similar structural features and applications in medicinal chemistry.
Uniqueness
3-Phenyl-9-azabicyclo[331]nonan-3-ol is unique due to its specific substitution pattern and the presence of a phenyl group, which imparts distinct chemical properties and reactivity
Propriétés
Formule moléculaire |
C14H19NO |
|---|---|
Poids moléculaire |
217.31 g/mol |
Nom IUPAC |
3-phenyl-9-azabicyclo[3.3.1]nonan-3-ol |
InChI |
InChI=1S/C14H19NO/c16-14(11-5-2-1-3-6-11)9-12-7-4-8-13(10-14)15-12/h1-3,5-6,12-13,15-16H,4,7-10H2 |
Clé InChI |
XZHGLQVLVUJNKI-UHFFFAOYSA-N |
SMILES canonique |
C1CC2CC(CC(C1)N2)(C3=CC=CC=C3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![Ethyl 8-oxaspiro[bicyclo[3.2.1]octane-2,2'-oxirane]-3'-carboxylate](/img/structure/B13158288.png)

![(1S)-1-(5-Methoxybenzo[D]furan-2-YL)-2-methylpropylamine](/img/structure/B13158311.png)


![2-[2-(4-Fluorophenyl)hydrazin-1-ylidene]acetic acid](/img/structure/B13158324.png)

![5-[(2R,6S)-2,6-Dimethylmorpholin-4-yl]furan-2-carbaldehyde](/img/structure/B13158329.png)
